molecular formula C14H20O3S B8299650 (1-phenylcyclohexyl)methyl methanesulfonate

(1-phenylcyclohexyl)methyl methanesulfonate

Cat. No.: B8299650
M. Wt: 268.37 g/mol
InChI Key: SSBGLUVSZQPEOF-UHFFFAOYSA-N
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Description

(1-phenylcyclohexyl)methyl methanesulfonate is an organic compound that belongs to the class of esters It is derived from methanesulfonic acid and 1-phenyl-cyclohexylmethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid 1-phenyl-cyclohexylmethyl ester typically involves the esterification reaction between methanesulfonic acid and 1-phenyl-cyclohexylmethanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

On an industrial scale, the production of methanesulfonic acid 1-phenyl-cyclohexylmethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-phenylcyclohexyl)methyl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted esters and other derivatives.

Scientific Research Applications

(1-phenylcyclohexyl)methyl methanesulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methanesulfonic acid 1-phenyl-cyclohexylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release methanesulfonic acid and 1-phenyl-cyclohexylmethanol, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(1-phenylcyclohexyl)methyl methanesulfonate can be compared with other similar esters, such as:

    Ethyl methanesulfonate: Another ester of methanesulfonic acid, used as a mutagen in genetic research.

    Methyl methanesulfonate: Known for its use in chemical synthesis and as a reagent in laboratory experiments.

The uniqueness of methanesulfonic acid 1-phenyl-cyclohexylmethyl ester lies in its specific structural features and the resulting chemical and biological properties, which differentiate it from other esters.

Properties

Molecular Formula

C14H20O3S

Molecular Weight

268.37 g/mol

IUPAC Name

(1-phenylcyclohexyl)methyl methanesulfonate

InChI

InChI=1S/C14H20O3S/c1-18(15,16)17-12-14(10-6-3-7-11-14)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12H2,1H3

InChI Key

SSBGLUVSZQPEOF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1(CCCCC1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of (1-phenyl-cyclohexyl)-methanol (251) (43.0 g, 225.97 mmol) in dichloromethane (250.0 mL) was added Et3N (63.0 mL, 451.9 mmol), followed by drop-wise addition of mesyl chloride (21.0 mL, 271.16 mmol) at 0° C. and the reaction mixture was stirred at room temperature for 1 h. After completion of the reaction, the reaction mixture was quenched by the addition of water and extracted with dichloromethane. The organic layer was then washed with water and brine and dried over sodium sulfate and concentrated under reduced pressure to get a crude product. It was purified by normal silica gel column chromatography (using 5% ethyl acetate in hexane) to get methanesulfonic acid 1-phenyl-cyclohexylmethyl ester (252) (49.3 g, 81.0%) as a white solid.
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
63 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two

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